molecular formula C13H17N5O3 B2470813 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879476-64-9

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2470813
CAS RN: 879476-64-9
M. Wt: 291.311
InChI Key: LKYZPDNMVXLTPU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Purine is a heterocyclic aromatic organic compound that consists of two rings (pyrimidine and imidazole) fused together .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their potential as antidepressant agents. These compounds were evaluated for their serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activity. One specific compound demonstrated significant potential as an antidepressant in in vivo studies, showing greater potency than the reference anxiolytic drug, diazepam. This research highlights the compound's relevance in developing new antidepressant and anxiolytic drugs (Zagórska et al., 2016).

Structure-Activity Relationship Studies

Further studies focused on the structure-activity relationships of these compounds, particularly as A(3) adenosine receptor antagonists. By altering substitutions at specific positions, researchers aimed to enhance the compounds' potency and hydrophilicity, potentially improving therapeutic profiles for conditions mediated by the A(3) adenosine receptor (Baraldi et al., 2008).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA synthesis and cell proliferation, making them key targets for antifolate compounds .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the folate pathway . This leads to a decrease in the synthesis of DNA nucleotides, which in turn can cause cell cycle arrest and induction of apoptosis .

Biochemical Pathways

The affected biochemical pathway is the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, affecting cell proliferation and survival .

Pharmacokinetics

Like many other antifolate compounds, it is likely to be taken up by cells and metabolized to its active form .

Result of Action

The result of the compound’s action is a decrease in cell proliferation, as evidenced by cell cycle arrest and induction of apoptosis . This is likely due to the disruption of DNA synthesis caused by the inhibition of the folate pathway .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds that affect the same targets or pathways could potentially alter its efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .

properties

IUPAC Name

6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(21)15-11(9)20)14-12(18)17(7)5-4-6-19/h19H,4-6H2,1-3H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYZPDNMVXLTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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